5-(Chloromethyl)quinolin-8-ol
Overview
Description
5-(Chloromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H8ClNO . It has an average mass of 193.630 Da and a monoisotopic mass of 193.029449 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-(Chloromethyl)quinolin-8-ol, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)quinolin-8-ol consists of a benzene ring fused with a pyridine moiety . The presence of the chloromethyl group at the 5th position and a hydroxyl group at the 8th position on the quinoline ring gives the compound its unique properties .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
5-(Chloromethyl)quinolin-8-ol has a log octanol-water partition coefficient (Log Kow) of 2.46 . The boiling point is estimated to be 340.22°C, and the melting point is approximately 117.27°C . The vapor pressure at 25°C is 7.67E-006 mm Hg .Scientific Research Applications
Corrosion Inhibition
5-(Chloromethyl)quinolin-8-ol and its derivatives have shown significant promise as corrosion inhibitors for various metals in acidic environments. The compounds demonstrate mixed-type inhibitory activity, chemisorb onto metal surfaces, and follow the Langmuir isotherm model, offering substantial protection against corrosion. These findings were supported by various techniques, including weight loss measurements, electrochemical measurements, UV-Visible spectroscopy, scanning electron microscopy (SEM), and computational techniques (El faydy et al., 2021), (Douche et al., 2020).
Synthesis and Characterization of Complexes
5-(Chloromethyl)quinolin-8-ol has been utilized in the synthesis and characterization of various complexes. For example, it was used to create transition metal chelates with significant antimicrobial activity against multiple bacterial and fungal strains (Verma et al., 2010). Moreover, its derivatives have been synthesized and characterized by spectroscopic methods, and their aluminum complexes exhibited strong fluorescence emissions, providing valuable insights into their electronic structures and photophysical properties (Suliman et al., 2014).
Biological Studies and Antimicrobial Activity
Certain derivatives of 5-(Chloromethyl)quinolin-8-ol have displayed higher antimicrobial activity compared to their metal complexes and have been comparable with standard antibiotics. This indicates the potential of these compounds in medical applications, particularly as antibacterial agents (Patel et al., 2011).
Safety And Hazards
Future Directions
Quinoline derivatives, including 5-(Chloromethyl)quinolin-8-ol, have potential for industrial and medicinal applications . They have been studied for their ability against various types of bacteria . Future research may focus on optimizing the synthesis protocols, exploring new reactions, and investigating their biological and pharmaceutical activities .
properties
IUPAC Name |
5-(chloromethyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOBHUWKRDXZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906080 | |
Record name | 5-(Chloromethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)quinolin-8-ol | |
CAS RN |
4053-45-6, 10136-57-9 | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Chloromethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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